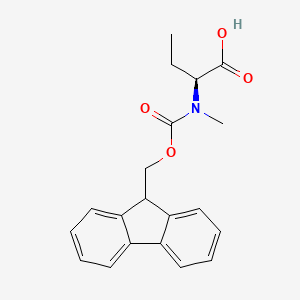

Fmoc-N-methyl-L-2-aminobutyric acid

CAS No.: 1310575-53-1

Cat. No.: VC6013124

Molecular Formula: C20H21NO4

Molecular Weight: 339.391

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1310575-53-1 |

|---|---|

| Molecular Formula | C20H21NO4 |

| Molecular Weight | 339.391 |

| IUPAC Name | (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]butanoic acid |

| Standard InChI | InChI=1S/C20H21NO4/c1-3-18(19(22)23)21(2)20(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17-18H,3,12H2,1-2H3,(H,22,23)/t18-/m0/s1 |

| Standard InChI Key | WBNLTUKBCCEZSD-SFHVURJKSA-N |

| SMILES | CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Fmoc-N-methyl-L-2-aminobutyric acid (CAS: 1310575-53-1) has the molecular formula C₂₀H₂₁NO₄ and a molecular weight of 339.4 g/mol . The IUPAC name is (2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)butanoic acid, reflecting its stereochemistry and functional groups. Key synonyms include N-Fmoc-(S)-2-(methylamino)butyric acid and Fmoc-MeAbu(2)-OH, which are frequently used in commercial catalogs and research literature .

Stereochemical and Functional Features

The compound consists of an L-2-aminobutyric acid backbone modified with an N-methyl group and an Fmoc-protected α-amino group. The Fmoc moiety serves as a base-labile protecting group, enabling selective deprotection during SPPS without affecting acid-labile side-chain protections . The N-methylation reduces hydrogen-bonding capacity, which minimizes aggregation during synthesis and enhances peptide resistance to proteolytic degradation .

Synthesis and Manufacturing Protocols

Solid-Phase Synthesis Using 2-CTC Resin

A 2023 protocol demonstrated the efficient synthesis of Fmoc-N-Me-AA-OH derivatives using a 2-chlorotrityl chloride (2-CTC) resin . This method involves:

-

Carboxylic Acid Protection: The amino acid’s carboxyl group is anchored to the 2-CTC resin.

-

Fmoc Deprotection: Piperidine removes the Fmoc group, exposing the α-amino group.

-

N-Methylation: The free amine undergoes alkylation with dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

-

Resin Cleavage: Trifluoroacetic acid (1% TFA) liberates the N-methylated amino acid while retaining side-chain protections .

Table 1: Comparison of Methylation Reagents for Fmoc-N-Me-Abu-OH Synthesis

| Reagent | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| Dimethyl sulfate | 92 | 98 | 2 |

| Methyl iodide | 88 | 95 | 3 |

Data adapted from methylation trials using Fmoc-Thr(tBu)-OH and Fmoc-βAla-OH . Dimethyl sulfate proved marginally superior in yield and efficiency.

Challenges in N-Methylation

N-Methylation of sterically hindered amino acids like Abu requires optimized conditions to avoid incomplete reactions. The electronic effects of the carboxyl group on the α-amino group complicate alkylation, necessitating strong bases like DBU to deprotonate the amine . Side reactions, such as over-alkylation or racemization, are mitigated by rigorous temperature control (0–4°C) and short reaction times .

Applications in Peptide Science

Enhancing Peptide Stability

N-Methylation confers resistance to enzymatic cleavage by proteases, extending the half-life of therapeutic peptides in vivo. For example, cyclosporine A, a cyclic undecapeptide containing N-methylated residues, exhibits oral bioavailability due to this modification . Fmoc-N-Me-Abu-OH is particularly useful in synthesizing peptidomimetics for neurodegenerative disease research, where blood-brain barrier penetration is critical .

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Abu-OH is integrated into automated SPPS workflows to construct complex peptides. Its compatibility with standard Fmoc-removal conditions (20% piperidine in DMF) ensures minimal side-chain deprotection. A 2016 review highlighted its role in synthesizing glycosylated and phosphorylated peptides, which are pivotal in cancer immunotherapy .

Table 2: Key Properties of Fmoc-N-Me-Abu-OH in SPPS

| Property | Value/Role |

|---|---|

| Fmoc Deprotection Rate | <5 min (20% piperidine/DMF) |

| Solubility | >50 mM in DMF or NMP |

| Coupling Efficiency | >99% (with HBTU/HOBt activation) |

Analytical Characterization

Chiral Integrity

Circular dichroism (CD) spectroscopy verifies the L-configuration of the Abu residue, showing a negative Cotton effect at 220 nm . Racemization during synthesis is suppressed by using pre-activated derivatives (e.g., Fmoc-OSu) and minimizing exposure to basic conditions .

Industrial and Regulatory Considerations

Regulatory Status

Future Directions and Research Opportunities

Expanding N-Methylated Amino Acid Libraries

Recent advances in flow chemistry could enable large-scale production of Fmoc-N-Me-AA-OH derivatives, reducing costs for drug discovery pipelines. Machine learning models predicting methylation efficiency are also under development to optimize reaction conditions .

Peptide-Protein Interaction Studies

Incorporating Fmoc-N-Me-Abu-OH into peptide substrates for kinase or protease assays may elucidate the steric effects of N-methylation on enzyme binding kinetics. Such studies could inform the design of next-generation protease inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume